alpha-Toxicarol is a natural product found in Derris trifoliata, Derris montana, and other organisms with data available.
alpha-Toxicarol
CAS No.: 82-09-7
Cat. No.: VC21337560
Molecular Formula: C20H22O7
Molecular Weight: 410.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 82-09-7 |
---|---|
Molecular Formula | C20H22O7 |
Molecular Weight | 410.4 g/mol |
IUPAC Name | (1S,14S)-11-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one |
Standard InChI | InChI=1S/C23H22O7/c1-23(2)6-5-11-15(30-23)8-13(24)20-21(25)19-12-7-16(26-3)17(27-4)9-14(12)28-10-18(19)29-22(11)20/h5-9,18-19,24H,10H2,1-4H3/t18-,19+/m1/s1 |
Standard InChI Key | JLTNCZQNGBLBGO-MRTLOADZSA-N |
Isomeric SMILES | CC1(C=CC2=C(O1)C=C(C3=C2O[C@@H]4COC5=CC(=C(C=C5C4C3=O)OC)OC)O)C |
SMILES | CC1(C=CC2=C(O1)C=C(C3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC)O)C |
Canonical SMILES | CC1(C=CC2=C(O1)C=C(C3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC)O)C |
Introduction
Chemical Structure and Properties
Alpha-Toxicarol possesses a complex molecular structure with the chemical formula C23H22O7 and a molecular weight of 410.42 g/mol . The compound is uniquely identified by its Chemical Abstracts Service (CAS) registry number 82-09-7 . Its chemical structure, represented by the SMILES notation COc1cc2OC[C@H]3Oc4c5C=CC(C)(C)Oc5cc(O)c4C(=O)[C@H]3c2cc1OC , indicates a complex ring system with multiple functional groups including methoxy groups, hydroxyl groups, and cyclic structures.
Chemical Specifications
The table below summarizes the key chemical specifications of alpha-toxicarol based on available research data:
Property | Value | Reference |
---|---|---|
CAS Number | 82-09-7 | |
Molecular Formula | C23H22O7 | |
Molecular Weight | 410.42 g/mol | |
SMILES Notation | COc1cc2OC[C@H]3Oc4c5C=CC(C)(C)Oc5cc(O)c4C(=O)[C@H]3c2cc1OC |
Physical Properties
Biological Activity and Mechanisms
Anti-tumor Promotion Effects
The most significant documented biological activity of alpha-toxicarol is its "marked inhibitory effect on mouse skin tumor promotion in an in vivo two-stage carcinogenesis test" . This finding indicates that alpha-toxicarol specifically targets the promotion phase of carcinogenesis rather than the initiation phase.
The two-stage carcinogenesis model used in these studies typically involves:
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An initiation phase where cells are exposed to a carcinogenic agent that causes genetic damage
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A promotion phase where initiated cells are stimulated to proliferate and form tumors
Alpha-toxicarol's ability to inhibit this second phase suggests it may interfere with cellular proliferation pathways, inflammatory processes, or signaling mechanisms involved in tumor development . This specific activity at the promotion stage of carcinogenesis is particularly valuable for potential chemopreventive applications.
Research Methodologies and Findings
Two-stage Carcinogenesis Testing Methodology
The research methodology identified in relation to alpha-toxicarol studies is the two-stage carcinogenesis test using mouse skin models . This well-established experimental approach in cancer research allows for the separate evaluation of compounds affecting either the initiation or promotion stages of cancer development.
The standard protocol for these tests typically involves:
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Application of a single dose of an initiating carcinogen (often DMBA) to the skin of laboratory mice
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Repeated applications of a tumor promoter (often TPA) over several weeks
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Simultaneous or sequential administration of the test compound (alpha-toxicarol)
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Monitoring for tumor development, with outcomes measured by tumor incidence, multiplicity, and progression
Research Limitations and Knowledge Gaps
The current research on alpha-toxicarol presents several significant limitations:
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Limited data on mechanisms of action at the molecular and cellular levels
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Absence of detailed dose-response relationships and efficacy parameters
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Lack of information on effects in cancer models beyond skin carcinogenesis
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No reported toxicological assessments or safety profiles
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No data on pharmacokinetics, bioavailability, or metabolism
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Unclear information about natural sources or synthetic methods
These limitations highlight the early stage of research on this compound and the substantial opportunities for further investigation.
Future Research Directions
Future research on alpha-toxicarol should address the current knowledge gaps through:
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Detailed investigation of molecular targets and signaling pathways affected by alpha-toxicarol
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Testing in additional cancer models, including different types of tumors and in vitro systems
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Structure-activity relationship studies to identify the functional groups responsible for its activity
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Toxicological and pharmacokinetic profiling to assess potential for development as a therapeutic agent
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Exploration of potential synergistic effects with existing cancer therapies or preventive agents
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Identification of natural sources and development of efficient synthetic or extraction methods
Addressing these research needs would significantly advance understanding of alpha-toxicarol's potential in cancer prevention and treatment strategies.
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